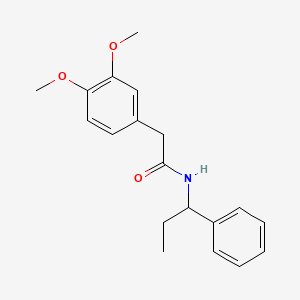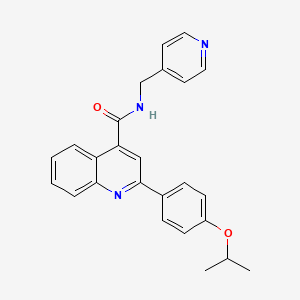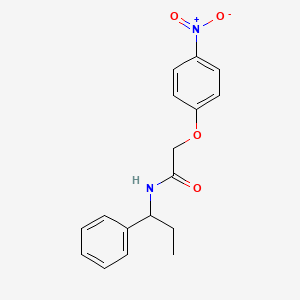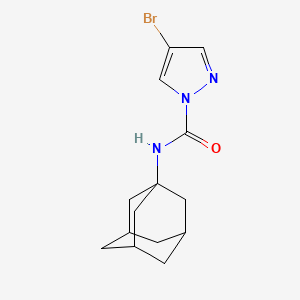
2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic benefits. DPA belongs to the family of N-arylacetamides and has been shown to possess analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide has been shown to possess potent analgesic and anti-inflammatory properties in various animal models of pain and inflammation. It has also been shown to possess antioxidant properties and to protect against oxidative stress-induced damage in vitro. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide has been shown to possess neuroprotective properties and to improve cognitive function in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain conditions. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide that can be easily scaled up for commercial production. Another area of interest is the investigation of the potential therapeutic benefits of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide and to identify potential side effects and safety concerns.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and arthritis.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-16(15-8-6-5-7-9-15)20-19(21)13-14-10-11-17(22-2)18(12-14)23-3/h5-12,16H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFMMEPBDIVEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411631 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445000-01-1 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)



![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)

![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278538.png)


![3-({[(4-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4278554.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4278569.png)
![3-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B4278572.png)
![3-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278586.png)
